![molecular formula C19H22N4O4S B12321996 1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid](/img/structure/B12321996.png)
1-[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dabsyl-L-proline is an organic compound that serves as a reagent in organic synthesis and a biochemical tool for studying proteins. It is a derivative of the amino acid proline, specifically a dansyl-derivative, which is commonly used to label proteins, peptides, and other molecules. The compound is known for its high solubility, low toxicity, and ability to react with a wide range of functional groups.
准备方法
Synthetic Routes and Reaction Conditions: Dabsyl-L-proline is synthesized through the reaction of L-proline with dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). The reaction typically occurs in an alkaline medium, such as sodium bicarbonate solution, to facilitate the formation of the dansyl derivative. The reaction sequence involves the nucleophilic attack of the amino group of L-proline on the sulfonyl chloride group of dansyl chloride, resulting in the formation of Dabsyl-L-proline .
Industrial Production Methods: While specific industrial production methods for Dabsyl-L-proline are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process includes the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield .
化学反应分析
Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The dansyl group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Derivatization Reactions: Dabsyl-L-proline is often used in derivatization reactions to label amino acids and peptides for analytical purposes.
Common Reagents and Conditions:
Dansyl Chloride: Used for the initial synthesis of Dabsyl-L-proline.
Sodium Bicarbonate Solution: Provides an alkaline medium for the reaction.
Acetone: Often used as a solvent in the reaction.
Major Products Formed: The primary product formed from the reaction of L-proline with dansyl chloride is Dabsyl-L-proline. This compound can further react to form various derivatives depending on the functional groups introduced during subsequent reactions.
科学研究应用
Dabsyl-L-proline has a wide range of applications in scientific research:
Protein Structure and Folding Studies: It is used to study protein folding and structure due to its ability to label proteins and peptides.
Chromatographic Analysis: The compound is employed in high-performance liquid chromatographic analysis of hydroxyproline and proline from collagen.
Enzymatic Production and Genetic Engineering: Dabsyl-L-proline is involved in studies related to microbial proline 4-hydroxylases, which hydroxylate L-proline to trans-4-hydroxy-L-proline.
Bioactive Peptide Synthesis: It serves as a chiral building block in the synthesis of bioactive peptides and as an asymmetric catalyst in various organic reactions.
作用机制
Dabsyl-L-proline exerts its effects primarily through its ability to label amino acids and peptides. The dansyl group reacts with the free amino groups of peptides and proteins, forming a stable dansyl derivative. This reaction is facilitated by the nucleophilic attack of the amino group on the sulfonyl chloride group of dansyl chloride. The resulting dansyl derivative is fluorescent under UV light, allowing for easy identification and analysis .
相似化合物的比较
L-Azetidine-2-carboxylic Acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
Uniqueness of Dabsyl-L-proline: Dabsyl-L-proline is unique due to its dansyl group, which imparts fluorescence and allows for easy labeling and identification of proteins and peptides. This property makes it particularly valuable in biochemical and analytical applications, distinguishing it from other proline derivatives.
属性
IUPAC Name |
1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Benzyl-12-phenyl-7-phenylsulfanyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecan-4-one](/img/structure/B12321926.png)

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321935.png)
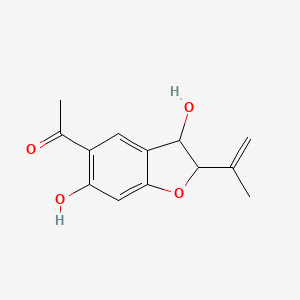
![[5-Acetamido-3-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B12321941.png)
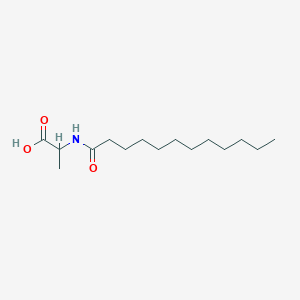
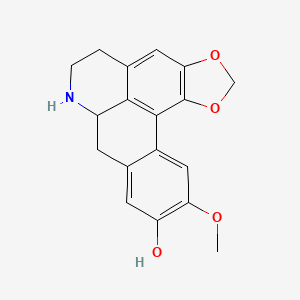
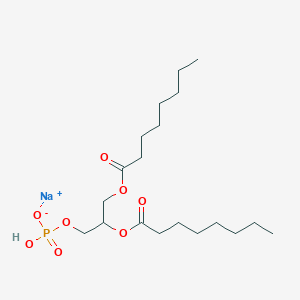
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-[(6-Cyclohexylhexyl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321971.png)
![17-Acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12321988.png)
![Dichloro[(R)-(+)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B12322003.png)
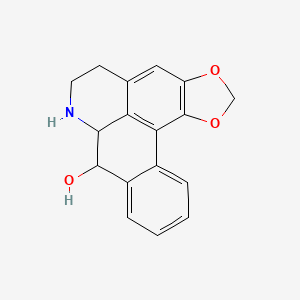

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide](/img/structure/B12322020.png)
